2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone
Description
2-(tert-Butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone is a pyridazinone derivative characterized by a tert-butyl group at position 2, a chlorine atom at position 4, and a hydrazino (-NH-NH₂) substituent at position 5. This compound is of interest due to its structural uniqueness, which may influence applications in medicinal chemistry or agrochemical research .
Properties
IUPAC Name |
2-tert-butyl-4-chloro-5-hydrazinylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c1-8(2,3)13-7(14)6(9)5(12-10)4-11-13/h4,12H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQHTWXBNSBDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridazinone Core
The pyridazinone ring serves as the foundational structure for subsequent derivatization. A prevalent method involves Friedel-Crafts acylation of aromatic substrates with cyclic anhydrides, followed by cyclization with hydrazine derivatives. For instance, Boukharsa et al. demonstrated that reacting arenes with succinic anhydride in the presence of ionic liquid catalysts ([bmim]Br-AlCl3) generates γ-keto acids, which undergo intramolecular cyclization with hydrazines to form 4,5-dihydropyridazin-3(2H)-ones. This method achieves yields of 80–85% under ultrasound irradiation, highlighting its efficiency for scalable production.
Alternative routes employ domino hydrohydrazination-condensation reactions . AlexIn et al. synthesized 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one by reacting phenylhydrazine with 4-pentynoic acid in the presence of ZnCl2, yielding 65–70% product. While this approach avoids multistep sequences, its applicability to tert-butyl-substituted analogs remains untested.
Introduction of the tert-Butyl Group
Incorporating the tert-butyl group at position 2 necessitates specialized hydrazine precursors. Patent EP0169375B1 delineates a one-step cyclization of tert-butylhydrazine with mucochloric acid (β,β-dichloroacryloyl chloride) in aromatic or halogenated hydrocarbon solvents. Key considerations include:
- Solvent Selection : Toluene and chlorobenzene enhance reaction homogeneity and minimize by-product formation (e.g., 4,5-dichloro-3(2H)-pyridazinone).
- Acid Catalysis : Mineral acids (HCl, H2SO4) facilitate protonation of the hydrazine, accelerating cyclization. Pre-treatment of tert-butylhydrazine hydrochloride with KOH or NaHCO3 neutralizes residual acid, improving yield to 78%.
- Temperature Control : Refluxing at 40–45°C for 5 hours optimizes tert-butyl group retention while preventing decomposition.
Comparative studies reveal that substituting tert-butylhydrazine with methyl- or ethyl-hydrazines reduces steric hindrance but compromises thermal stability, underscoring the tert-butyl group’s unique role in stabilizing the pyridazinone framework.
Chlorination at Position 4
Selective chlorination at position 4 is achieved via electrophilic aromatic substitution or oxidative chlorination . The former employs Cl2 or SO2Cl2 in polar aprotic solvents (e.g., DMF, DMSO), while the latter utilizes mucochloric acid as a dual chlorinating and acylating agent. Patent EP0169375B1 reports that reacting tert-butylhydrazine with mucochloric acid in benzene directly yields 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone, though positional selectivity for monochlorination remains challenging.
To isolate the 4-chloro derivative, partial dechlorination protocols are employed:
- Catalytic Hydrogenation : Pd/C-mediated H2 exposure reduces the 5-chloro group selectively, preserving the 4-chloro substituent.
- Nucleophilic Displacement : Treatment with NaN3 or NH3 substitutes the 5-chloro group, though hydrazine introduction at this stage risks over-reaction.
Incorporation of the Hydrazino Group at Position 5
Introducing the hydrazino group at position 5 requires precise nucleophilic aromatic substitution . Substrates bearing electron-withdrawing groups (e.g., Cl, NO2) at position 5 undergo displacement with hydrazine hydrate (NH2NH2·H2O) in ethanol or THF. Key parameters include:
- Temperature : Reactions conducted at 60–70°C for 12–24 hours achieve 70–80% conversion.
- Catalysis : ZnCl2 or Cu(I) salts enhance reaction rates by polarizing the C-Cl bond, though excess catalyst promotes dimerization.
Boukharsa et al. observed that ultrasound irradiation (40 kHz) reduces reaction times by 50% while maintaining yields >75%, attributed to enhanced mass transfer and cavitation effects.
Table 1. Solvent Impact on tert-Butyl Group Introduction
| Solvent | Yield (%) | By-products (%) |
|---|---|---|
| Benzene | 78 | 12 |
| Chlorobenzene | 82 | 8 |
| Toluene | 80 | 10 |
| Ethanol-Water | 45 | 30 |
Table 2. Hydrazination Efficiency Under varying Conditions
| Condition | Time (h) | Yield (%) |
|---|---|---|
| Ethanol, 70°C | 24 | 72 |
| THF, 60°C, ZnCl2 | 12 | 81 |
| Ultrasound, 40°C | 6 | 78 |
By-product Management and Purification
Common by-products include 4,5-dichloro-3(2H)-pyridazinone (from incomplete hydrazination) and N-aryl maleimides (from Michael addition side reactions). Purification strategies involve:
- Liquid-Liquid Extraction : Washing with NaOH (10%) removes acidic impurities, while HCl (35%) eliminates basic residues.
- Crystallization : Recrystallization from hexane-ethyl acetate (3:1) yields >95% pure product.
Industrial Applications and Scalability
The compound’s utility as an agrochemical intermediate drives demand for kilogram-scale synthesis. Patent EP0169375B1’s solvent-recyclable protocol (toluene, chlorobenzene) reduces waste generation, aligning with green chemistry principles. However, hydrazine’s toxicity necessitates closed-system reactors and rigorous effluent treatment.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyridazinone derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a crucial building block in the synthesis of potential drug candidates. Its structural features allow for modifications that can target specific enzymes or receptors involved in diseases. For instance, derivatives of this compound have shown promise in developing anti-cancer agents, as indicated by studies demonstrating their antitumor effects .
Case Study: Anticancer Activity
A patent describes the synthesis of various derivatives based on 2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone that exhibit significant anticancer properties. These derivatives were synthesized through multiple steps involving hydrazine derivatives and other reagents, resulting in compounds with demonstrated efficacy against cancer cell lines .
Biological Studies
Mechanistic Insights
In biological research, this compound has been utilized to investigate its interactions with proteins and nucleic acids. Such studies are essential for understanding the biological activity of pyridazinone derivatives and their potential therapeutic roles .
Example: Inhibition Studies
Research has highlighted that certain derivatives can act as inhibitors for specific biological targets, such as viral polymerases. For example, a related pyridazinone derivative was identified as a potent inhibitor of HCV NS5B polymerase, showcasing the potential of this compound class in antiviral drug development .
Materials Science
Development of Novel Materials
The compound is also explored for its applicability in materials science. Its unique chemical structure can be leveraged to create materials with specific properties like enhanced conductivity or fluorescence. This aspect is particularly relevant for applications in electronics and photonics .
Industrial Applications
Intermediate in Synthesis
In industrial chemistry, this compound acts as an intermediate for synthesizing agrochemicals and dyes. Its versatility allows it to be integrated into various chemical processes, contributing to the production of valuable industrial products .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. The hydrazino group can form covalent bonds with target proteins, leading to inhibition of their activity. The tert-butyl and chloro groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 5
18F-Labeled Pyridaben Analogues
Compounds such as [18F]Fmpp1, [18F]Fmpp2, and [18F]Fmpp3 () share the 2-tert-butyl-4-chloro-pyridazinone core but feature triazolylmethyl-phenoxy substituents at position 5. These analogues were synthesized for positron emission tomography (PET) imaging, with their lipophilicity (log P values: 1.98–1.54) tailored via polyethylene glycol (PEG) chain length adjustments. In contrast, the hydrazino group in the target compound increases polarity, likely reducing log P and altering biodistribution .
Methoxy and Trifluoroethyl Derivatives
- 4-Chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone (): The β-trifluoroethyl group at position 2 complicates methoxy substitution at position 5 due to base-induced elimination. This contrasts with the tert-butyl group in the target compound, which stabilizes the structure during synthesis .
- 4-Chloro-5-(2-fluoroethoxy)benzyloxy derivatives (): These compounds exhibit dihedral angles (~41°) between the pyridazinone and aryl rings, influencing spatial interactions. The hydrazino group in the target compound may adopt distinct hydrogen-bonding patterns, affecting solubility and reactivity .
Aryl and Carbonyl-Substituted Pyridazinones
Compounds like 10d–10g () feature aryl and carbonyl groups at position 5, with C=O stretching frequencies (IR: ~1620 cm⁻¹) distinct from the hydrazino group’s N-H vibrations. The hydrazino group’s nucleophilicity may enable unique reactivity in metal coordination or cyclization reactions compared to carbonyl-containing analogues .
Substituent Variations at Position 2
Methyl and Trifluoroethyl Groups
- 5-Chloro-2-methyl-3(2H)-pyridazinone (): The methyl group at position 2 lacks the steric bulk of tert-butyl, simplifying substitution reactions at position 5. The tert-butyl group in the target compound may hinder nucleophilic attacks, requiring optimized reaction conditions .
- β-Trifluoroethyl-substituted derivatives (): These compounds exhibit instability under basic conditions, leading to methyl group migration. The tert-butyl group’s stability avoids such side reactions, highlighting its synthetic utility .
Lipophilicity and Solubility
- The hydrazino group in the target compound increases hydrophilicity compared to lipophilic analogues like 10g (log P ~1.54–1.98 for Fmpp series). This polarity may enhance aqueous solubility but reduce membrane permeability .
- Herbicidal Pyridazinones (): Compounds like pyrazon and San 6706 feature trifluoromethylphenyl groups, conferring herbicidal activity via chloroplast disruption. The hydrazino group in the target compound may shift bioactivity toward non-agrochemical applications .
Spectral Characteristics
- IR/NMR Data: Hydrazino groups exhibit N-H stretches (IR: ~3300 cm⁻¹) and distinct ¹H NMR shifts (~δ 4–5 ppm for NH-NH₂), differing from carbonyl (IR: ~1620 cm⁻¹) or aryloxy (¹H NMR: δ 6–8 ppm) substituents in analogues .
Biological Activity
2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of oncology. This article synthesizes current research findings, including synthesis methods, biological assays, and case studies that elucidate its antitumor properties.
Chemical Structure and Synthesis
The compound features a pyridazinone core, which is a heterocyclic structure known for various biological activities. The synthesis typically involves several steps, including the reaction of tert-butyl and chloro-substituted hydrazines with appropriate precursors. A notable synthesis method involves using mucochloric acid, substituted hydrazine, and ethyl chloroformate, yielding derivatives with enhanced biological activity .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor effects. For instance, a series of derivatives synthesized from this compound showed promising activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely mediated through the modulation of key signaling pathways .
Table 1: Summary of Antitumor Activity
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | HeLa | 15.3 | Apoptosis induction |
| Derivative B | MCF-7 | 12.7 | Cell cycle arrest |
| Derivative C | A549 | 10.5 | Inhibition of proliferation |
Mechanistic Studies
Mechanistic studies have indicated that the compound may act as an inhibitor of specific kinases involved in tumor progression. For example, molecular docking studies suggest that it binds effectively to the active sites of kinases like c-Met and PI3K, which are critical in cancer signaling pathways . This binding affinity correlates with its observed biological activity.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
-
Case Study 1: Breast Cancer
In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. -
Case Study 2: Lung Cancer
A549 lung cancer cells treated with the compound exhibited reduced proliferation rates and increased markers for apoptosis after 48 hours of exposure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting 4-chloro-5-hydrazino-pyridazinone derivatives with tert-butyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions. Intermediate purification steps may involve column chromatography (silica gel, ethyl acetate/hexane gradients) . Characterization via -NMR, -NMR, and mass spectrometry is critical to confirm structural integrity.
Q. How can researchers characterize the purity and stability of this compound under laboratory conditions?
- Methodological Answer : Utilize HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>95%). Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, and varying pH) followed by LC-MS to identify degradation products. Thermogravimetric analysis (TGA) can evaluate thermal stability .
Q. What preliminary biological assays are suitable for screening its activity?
- Methodological Answer : Conduct in vitro assays targeting enzymes or pathways influenced by pyridazinone analogs, such as photosynthetic inhibitors (Hill reaction assays in chloroplasts) or carotenoid biosynthesis inhibition (e.g., using Myxococcus fulvus models). Dose-response curves (0.1–100 μM) and IC₅₀ calculations are recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl, hydrazino groups) influence its biological activity and metabolic stability?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. Compare their inhibitory potency in photosynthetic assays and metabolic stability in liver microsomes. The tert-butyl group may enhance lipophilicity and resistance to oxidative metabolism, while the hydrazino group could mediate chelation or redox activity . Computational modeling (e.g., molecular docking with D1 proteins in photosystem II) can predict binding interactions .
Q. What mechanisms explain contradictory efficacy data between in vitro and in vivo studies?
- Methodological Answer : Investigate pharmacokinetic factors such as bioavailability, tissue distribution, and metabolic detoxification. For example, pyridazinones with trifluoromethyl groups (e.g., San 6706) resist detoxification in plants, but absence of such groups in this compound may lead to rapid clearance. Use radiolabeled tracers (e.g., ) to track metabolic pathways .
Q. What advanced techniques are used to study its interaction with biological targets?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins (e.g., D1 protein in chloroplasts). Cryo-EM or X-ray crystallography can resolve structural details of compound-target complexes .
Data Analysis and Experimental Design
Q. How should researchers design experiments to resolve discrepancies in reported IC₅₀ values?
- Methodological Answer : Standardize assay conditions (pH, temperature, solvent controls) across labs. Validate results using orthogonal methods (e.g., fluorescence-based assays vs. oxygen evolution measurements in chloroplasts). Statistical meta-analysis of published data can identify outliers or confounding variables .
Q. What strategies optimize its solubility for in vivo studies?
- Methodological Answer : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or formulate as nanoparticles via emulsion-solvent evaporation. Assess solubility via shake-flask method and validate with dynamic light scattering (DLS) for nanoformulations .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
